molecular formula C15H18N2 B112353 2,2-Bis(4-aminophenyl)propane CAS No. 2479-47-2

2,2-Bis(4-aminophenyl)propane

Cat. No.: B112353
CAS No.: 2479-47-2
M. Wt: 226.32 g/mol
InChI Key: ZYEDGEXYGKWJPB-UHFFFAOYSA-N
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Description

2,2-Bis(4-aminophenyl)propane, also known as 4,4’-(Propane-2,2-diyl)dianiline, is an organic compound with the molecular formula C15H18N2. It is a diamine derivative of bisphenol A, featuring two amino groups attached to the para positions of the phenyl rings. This compound is primarily used in the synthesis of polymers and resins due to its ability to form strong covalent bonds.

Biochemical Analysis

Biochemical Properties

It is known that this compound is a pyridine derivative . Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the pyridine derivative.

Molecular Mechanism

It is known that this compound has a macrocyclic structure with amide groups attached to the aromatic rings . This structure could potentially allow it to interact with various biomolecules, leading to changes in enzyme activity or gene expression.

Temporal Effects in Laboratory Settings

It has been shown to have good thermal stability in both solution and polymer systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-aminophenyl)propane typically involves the reduction of 2,2-Bis(4-nitrophenyl)propane. One common method includes the use of a palladium/carbon catalyst and hydrazine hydrate as the reducing agent. The reaction is carried out in an ethanol solvent at a temperature of 68-70°C for 8-10 hours. The product is then filtered, diluted with ethanol, cooled to -10°C, and dried to obtain the final compound with a high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification steps are often automated to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-aminophenyl)propane undergoes various chemical reactions, including:

    Reduction: The reduction of nitro groups to amino groups is a key reaction in its synthesis.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming bonds with other electrophilic species.

    Polymerization: It can act as a monomer in polymerization reactions, forming polyimides and other high-performance polymers.

Common Reagents and Conditions

    Reduction: Palladium/carbon catalyst, hydrazine hydrate, ethanol solvent, 68-70°C.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides, often in the presence of a base like pyridine.

    Polymerization: Anhydrous conditions, high temperatures, and catalysts like anhydrous potassium carbonate.

Major Products

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Polymerization: Polyimides, polyurethanes, and other high-performance polymers.

Scientific Research Applications

2,2-Bis(4-aminophenyl)propane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A precursor to 2,2-Bis(4-aminophenyl)propane, used in the production of polycarbonate plastics and epoxy resins.

    4,4’-Diaminodiphenylmethane: Another diamine used in the synthesis of polyimides and other polymers.

    2,2-Bis(4-aminophenoxy)phenylpropane: A similar compound with ether linkages, used in the production of high-performance polymers.

Uniqueness

This compound is unique due to its specific structure, which provides a balance of rigidity and flexibility in the resulting polymers. This makes it particularly valuable in applications requiring high thermal stability and mechanical strength, such as aerospace and electronics.

Properties

IUPAC Name

4-[2-(4-aminophenyl)propan-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEDGEXYGKWJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073296
Record name Benzenamine, 4,4'-(1-methylethylidene)bis-
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2479-47-2
Record name 4,4′-(1-Methylethylidene)bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2479-47-2
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Record name 4,4'-Isopropylidenedianiline
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Record name 2,2-Bis(4-aminophenyl)propane
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Record name Benzenamine, 4,4'-(1-methylethylidene)bis-
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Record name 4,4'-isopropylidenedianiline
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Synthesis routes and methods

Procedure details

A mixture of 294 g of 2,2-bis(4-nitrophenyl)propane (1.03 mol; prepared as in step c) was charged in an autoclave along with 2 liters of 1,4-dioxane and 25 g of 5% palladium on carbon. The autoclave was purged with nitrogen, then heated at 60° C. for six hours under 500 psi hydrogen pressure. The product mixture was filtered to remove the catalyst, then stripped of solvent by rotary evaporation at reduced pressure. The solid residue was triturated with a small amount of hexane, then collected and dried by suction filtration under a blanket of nitrogen to afford 224.0 g (0.99 mol, 96% of theory) of 4,4'-isopropylidenedianiline (bisaniline-A), m.p. 130-131.5° C.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the role of 2,2-Bis(4-aminophenyl)propane in the development of novel membrane materials?

A2: this compound has been successfully incorporated into PAIs designed for membrane separation applications. [] When reacted with dianhydride monomers containing amide functions, this compound contributes to the formation of PAIs with a distinct structure. These PAIs possess a highly flexible soft block derived from polytetramethylene glycol and rigid hard blocks composed of aromatic rings originating from this compound and the dianhydride. [] This combination of segments results in PAI films that demonstrate remarkable toughness in a dry state and resilience even when exposed to potent solvents like ethers, alcohols, and chlorinated solvents. [] Initial studies indicate promise for these materials in separating organic mixtures, particularly in the purification of fuel octane enhancers like ethyl-tert-butyl ether. []

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